molecular formula C16H17NO3 B2550839 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1797643-13-0

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No. B2550839
CAS RN: 1797643-13-0
M. Wt: 271.316
InChI Key: VALVJXVDJGBNQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic structure and the introduction of the dihydrobenzo[b][1,4]dioxin group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule. The presence of the bicyclic structure and the ether group could have significant implications for the molecule’s shape and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The ether group might undergo reactions such as cleavage under acidic conditions, while the bicyclic structure might undergo reactions typical of alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties would depend on the compound’s molecular structure .

Scientific Research Applications

Novel Synthetic Approaches

In the realm of synthetic organic chemistry, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone has been a focal point due to its complex structure and potential biological activity. Researchers have developed new synthetic methodologies and catalysts to create biologically active compounds, including tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, which are significant in the pharmaceutical industry. A study by Shirini, Langarudi, and Daneshvar (2017) introduced an acidic ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate {[H2-DABCO][H2PO4]2}, as a new catalyst for synthesizing these compounds, highlighting its advantages such as high yields, short reaction times, and simple work-up procedures (Shirini, Langarudi, & Daneshvar, 2017).

Advanced Organic Synthesis Techniques

Further exploring synthetic versatility, Hanna and Michaut (2000) demonstrated the oxidation and nucleophilic addition reactions on 2,3-disubstituted 1,4-dioxenes, leading to oxabicyclo derivatives in excellent yields. This work underlines the importance of developing efficient routes for complex organic structures, potentially applicable in creating new pharmaceuticals (Hanna & Michaut, 2000).

Medicinal Chemistry Applications

In medicinal chemistry, the design and synthesis of molecules targeting specific biological receptors are crucial. A study focused on the synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives showed potent serotonin-3 (5-HT3) receptor antagonistic activity. This research, conducted by Kuroita, Sakamori, and Kawakita (1996), illustrates the application of complex bicyclic structures in developing new therapeutic agents, emphasizing the molecule's high affinity for 5-HT3 receptors and its potential in treating related disorders (Kuroita, Sakamori, & Kawakita, 1996).

Catalysis and Reaction Mechanisms

Armstrong, Dominguez-Fernandez, and Tsuchiya (2006) explored the use of 2-fluoro-8-oxabicyclo[3.2.1]octan-3-ones as catalysts for alkene epoxidation, demonstrating the influence of disubstitution on catalytic efficiency and enantioselectivity. Their findings contribute to the understanding of catalytic mechanisms and the design of more effective catalysts for synthetic applications, particularly in producing enantiomerically pure compounds (Armstrong, Dominguez-Fernandez, & Tsuchiya, 2006).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and potential health effects. Without specific data, it’s hard to provide accurate information on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its biological activity. This would likely involve both experimental work and computational studies .

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(17-11-4-3-5-12(17)9-8-11)15-10-19-13-6-1-2-7-14(13)20-15/h1-4,6-7,11-12,15H,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALVJXVDJGBNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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